molecular formula C8H8N2O B1424187 6-Methoxy-5-methylnicotinonitrile CAS No. 1033439-60-9

6-Methoxy-5-methylnicotinonitrile

Cat. No.: B1424187
CAS No.: 1033439-60-9
M. Wt: 148.16 g/mol
InChI Key: IIOOEESKNIJLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles. It is characterized by a yellow crystalline solid form and is utilized in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinonitrile derivatives, including 6-Methoxy-5-methylnicotinonitrile, typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One specific method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, morpholine, and alkylating agents in ethanol at 20°C. This reaction proceeds through a series of steps including conjugated addition, intramolecular heterocyclization, and regioselective alkylation .

Industrial Production Methods

Industrial production methods for nicotinonitriles often involve ammoxidation processes. For example, the ammoxidation of 3-methylpyridine can produce nicotinonitrile derivatives . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methylnicotinonitrile undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include various substituted nicotinonitriles and their derivatives, which can be further utilized in pharmaceutical and industrial applications .

Scientific Research Applications

6-Methoxy-5-methylnicotinonitrile is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research includes its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile (3-cyanopyridine): A precursor to vitamin niacin and used in the synthesis of nicotinamide.

    2-Methoxy-5-methylnicotinonitrile: Another nicotinonitrile derivative with similar applications.

Uniqueness

6-Methoxy-5-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other nicotinonitrile derivatives .

Properties

IUPAC Name

6-methoxy-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-3-7(4-9)5-10-8(6)11-2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOOEESKNIJLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697095
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033439-60-9
Record name 6-Methoxy-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxy-3-methyl-pyridine (1.0 g, 5.0 mmol) in DMF (10 ml) was added CuCN (0.534 g, 6.0 mmol) and the resulting mixture is heated at reflux for 28 h. After cooling to room temperature the mixture is diluted with EtOAc and washed with 10% ammonia solution followed by water and brine solution. The organic layer was separated, dried over MgSO4 and evaporated under reduced pressure. The residue was purified by flash chromatography (5% EtOAc/Hexane) to give 5-cyano-2-methoxy-3-methyl-pyridine (36) (0.68 g, 93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0.534 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-5-methylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5-methylnicotinonitrile
Reactant of Route 3
Reactant of Route 3
6-Methoxy-5-methylnicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-Methoxy-5-methylnicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-Methoxy-5-methylnicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-Methoxy-5-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.